molecular formula C15H17N3S B5543547 N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea

N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B5543547
M. Wt: 271.4 g/mol
InChI Key: FYYOQHQXPVUCOZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as DMTU, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. DMTU is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Hydroxyl Radical Scavenging and Protection Against Neutrophil-Mediated Tissue Damage

N-(2,4-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea derivatives, such as thiourea and dimethylthiourea, have been studied for their ability to scavenge hydroxyl radicals (.OH). They have also been observed to scavenge hypochlorous acid (HOCl), a potent oxidant produced by neutrophil myeloperoxidase. This scavenging ability suggests potential protection against neutrophil-mediated tissue damage, although it also indicates that the protective effects cannot be solely attributed to .OH scavenging (Wasil et al., 1987).

Metal Complex Formation and Structural Analysis

Studies have shown that thiourea derivatives can form metallomacrocyclic complexes with metals such as Ni(II) and Pd(II). These complexes have been synthesized and characterized, with a focus on their crystal and molecular structures. Such complexes are of interest for their potential applications in materials science and coordination chemistry (Koch et al., 2001).

Anticancer Activity and Molecular Docking Studies

Thiourea derivatives have been investigated for their potential anticancer activity. Quantum chemical computations and molecular docking studies have been used to assess the inhibitory nature of these compounds against specific proteins like BRAF (V600E) protein kinase. These studies suggest potential antineoplastic activities of thiourea derivatives (Kirishnamaline et al., 2021).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-11-5-6-14(12(2)8-11)18-15(19)17-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYOQHQXPVUCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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